![molecular formula C20H20BrClN8O5 B1667880 2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid CAS No. 6914-12-1](/img/structure/B1667880.png)
2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromochloromethotrexate is a bioactive chemical.
Scientific Research Applications
Synthesis and Chemical Transformations
Alkylation and Cyclisation : The compound has been utilized in the synthesis of novel thiazolo[3,2‐a]‐ and triazolo[4,3‐a]pyrimidines through alkylation and cyclisation reactions, demonstrating its utility in creating new heterocyclic structures (Hussain, El-Reedy, Rezk, & Sife El-Dien, 1987).
Degradation Product Analysis : This compound has been the subject of degradation product studies under various conditions, using techniques like LC-PDA and LC-MS, which is crucial for understanding its stability and degradation pathways (Sastry, Venkatesan, Sastry, & Mahesh, 2016).
Novel Compound Synthesis : It is also used in the synthesis of 5-deaza analogues of aminopterin and folic acid, highlighting its role in creating biologically active compounds (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
Biological Activities and Evaluation
Antitumor Activity : The compound's derivatives have been synthesized and evaluated for their antitumor activity. This includes studies on their inhibition of purine biosynthesis and selectivity for folate receptors and transporters, indicating significant potential in cancer treatment (Wang et al., 2010).
Serotonin Receptor Agonism : Derivatives of this compound have been synthesized and evaluated for their activity as serotonin 4 receptor agonists, demonstrating its versatility in the development of treatments for various neurological and gastrointestinal conditions (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
In Vitro and In Vivo Antineoplastic Activity : Novel derivatives of this compound have been synthesized and shown to have antineoplastic activity both in vitro and in vivo, further reinforcing its potential in cancer therapy (Dutta, Ravali, Ray, & Nagarajan, 2015).
properties
CAS RN |
6914-12-1 |
|---|---|
Product Name |
2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
Molecular Formula |
C20H20BrClN8O5 |
Molecular Weight |
567.8 g/mol |
IUPAC Name |
2-[[3-bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20BrClN8O5/c1-30(7-9-6-25-17-14(26-9)16(23)28-20(24)29-17)15-10(21)4-8(5-11(15)22)18(33)27-12(19(34)35)2-3-13(31)32/h4-6,12H,2-3,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29) |
InChI Key |
AKDWTVCYSZSYQZ-LBPRGKRZSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Br)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Br)C(=O)NC(CCC(=O)O)C(=O)O)Cl |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3Br)C(=O)NC(CCC(=O)O)C(=O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bromochloromethotrexate; NSC 98579; NSC-98579; NSC98579; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



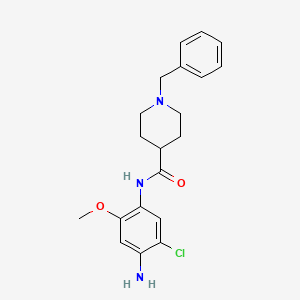
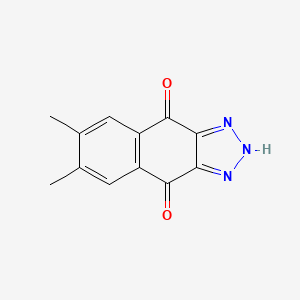
![(2S)-1-[(2S)-2-[[5-(2,3-dihydro-1-benzofuran-2-yl)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1667802.png)
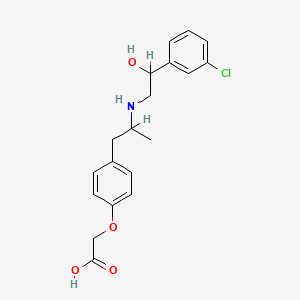
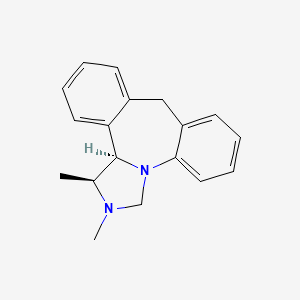


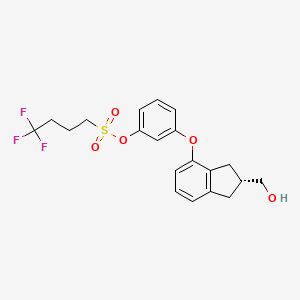
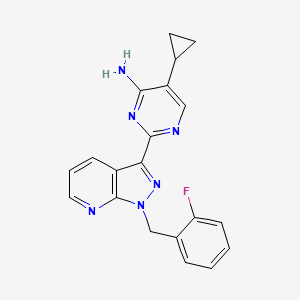
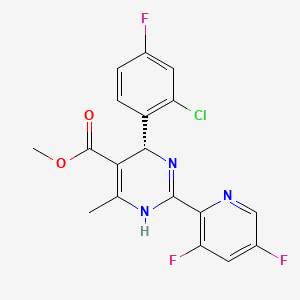
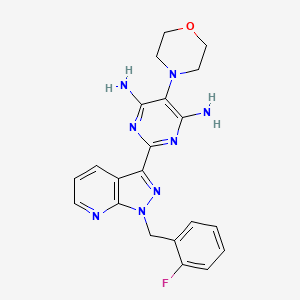
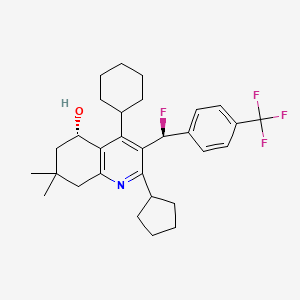
![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B1667819.png)